2-Methyl-4-(2-methylbutyryl)phloroglucinol

説明

Molecular Architecture and Functional Group Analysis

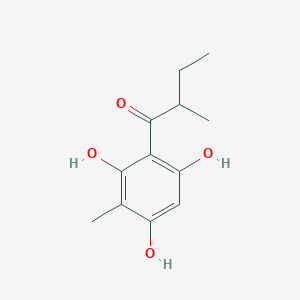

This compound presents a complex molecular architecture based on the fundamental phloroglucinol scaffold, which consists of a 1,3,5-trihydroxybenzene core structure. The molecular formula is established as C₁₂H₁₆O₄ with a molecular weight of 224.25 grams per mole, indicating a moderate degree of structural complexity suitable for detailed analytical characterization. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, which precisely describes the substitution pattern and functional group arrangement.

The core phloroglucinol moiety represents one of three possible benzenetriol isomers, specifically the 1,3,5-trihydroxybenzene configuration, which distinguishes it from hydroxyquinol and pyrogallol isomers. This particular arrangement creates a symmetrical distribution of hydroxyl groups around the aromatic ring, contributing to the compound's unique chemical properties and hydrogen bonding capabilities. The phloroglucinol scaffold exhibits characteristic tautomeric behavior, existing primarily in the enol form under neutral conditions while demonstrating equilibrium with keto tautomers under specific chemical environments.

The molecular architecture incorporates several key functional groups that define its chemical behavior and spectroscopic properties. The primary functional groups include three phenolic hydroxyl groups positioned at the 2, 4, and 6 positions of the benzene ring, creating an electron-rich aromatic system with enhanced nucleophilic character. Additionally, the compound features a ketone carbonyl group as part of the 2-methylbutyryl substituent, which introduces electrophilic character and potential for hydrogen bonding interactions. The presence of a methyl substituent at the 3-position of the aromatic ring and the branched aliphatic chain attached through the carbonyl group contribute to the overall three-dimensional structure and steric considerations.

The computed molecular properties provide insight into the compound's physicochemical characteristics. The calculated octanol-water partition coefficient value of 2.9 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character suitable for biological membrane interactions. The hydrogen bond donor count of three corresponds to the three hydroxyl groups, while the hydrogen bond acceptor count of four includes the three hydroxyl oxygens and the carbonyl oxygen. The rotatable bond count of three reflects conformational flexibility primarily in the aliphatic side chain, allowing for multiple energetically accessible conformations.

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 chemical environments. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the substituted phloroglucinol framework, typically appearing as distinct doublets in the range of 5.8 to 6.1 parts per million due to meta-coupling between aromatic protons. These signals correspond to the hydrogen atoms at positions 4 and 6 of the aromatic ring, which remain after substitution with hydroxyl and methyl groups.

The aliphatic region of the proton nuclear magnetic resonance spectrum reveals the complex multipicity patterns associated with the 2-methylbutyryl substituent. The methine proton of the branched alkyl chain appears as a characteristic multiplet around 2.2 parts per million, while the methylene protons exhibit distinct chemical shifts depending on their proximity to the carbonyl group. The terminal methyl groups of the branched chain typically resonate as doublets or triplets in the range of 0.9 to 1.3 parts per million, providing definitive evidence for the branched aliphatic structure.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed insight into the electronic environment of each carbon atom within the molecular framework. The aromatic carbon signals appear in distinct regions reflecting their substitution patterns and electronic effects. The carbonyl carbon resonates significantly downfield, typically around 208 parts per million, characteristic of aromatic ketones. The aromatic carbons bearing hydroxyl groups exhibit chemical shifts in the range of 159 to 161 parts per million, while the unsubstituted aromatic carbons appear more upfield around 96 to 110 parts per million. The aliphatic carbons of the 2-methylbutyryl group display characteristic chemical shifts consistent with their structural environment, with the methine carbon appearing around 26 parts per million and terminal methyl carbons in the range of 22 to 23 parts per million.

Infrared spectroscopy provides definitive identification of key functional groups through characteristic vibrational frequencies. The hydroxyl groups of the phloroglucinol core exhibit broad absorption bands in the region of 3200 to 3600 wavenumbers, consistent with extensive hydrogen bonding networks. These broad "tongue-like" peaks are diagnostic for phenolic hydroxyl groups and distinguish them from other oxygen-containing functional groups. The carbonyl group of the 2-methylbutyryl substituent produces a sharp, intense absorption around 1637 wavenumbers, appearing as a characteristic "sword-like" peak that dominates this region of the spectrum. Additional absorption bands corresponding to carbon-hydrogen stretching vibrations appear below 3000 wavenumbers for the saturated aliphatic carbons and aromatic carbon-hydrogen bonds.

Mass spectrometry analysis confirms the molecular weight and provides structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 224, corresponding to the exact molecular weight of the compound. Characteristic fragmentation patterns include loss of the 2-methylbutyryl group, producing fragment ions that retain the substituted phloroglucinol core. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving cleavage adjacent to the carbonyl group with retention of positive charge on the aromatic system. Additional fragment ions provide confirmation of the branched aliphatic structure through characteristic mass losses corresponding to methyl and ethyl groups.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound and structurally related compounds provides detailed three-dimensional structural information and insight into solid-state packing arrangements. While specific crystallographic data for this exact compound may be limited, studies of closely related phloroglucinol derivatives offer valuable structural insights applicable to understanding conformational preferences and intermolecular interactions. These investigations reveal that phloroglucinol derivatives typically adopt planar or near-planar conformations for the aromatic ring system, with the hydroxyl groups oriented to maximize intramolecular hydrogen bonding stabilization.

The crystal structures of related compounds demonstrate characteristic intramolecular hydrogen bonding patterns between adjacent hydroxyl groups and between hydroxyl groups and the carbonyl oxygen of acyl substituents. These intramolecular interactions contribute significantly to conformational stability, with hydrogen bond strengths calculated to be approximately 70 kilojoules per mole based on density functional theory calculations. Such strong intramolecular hydrogen bonds restrict rotational freedom around certain bonds and establish preferred conformational states that persist in solution as well as in the solid state.

Intermolecular packing arrangements in crystal structures reveal the formation of extensive hydrogen bonding networks that stabilize the crystal lattice. Related phloroglucinol derivatives form characteristic supramolecular structures through hydrogen bonding between hydroxyl groups of adjacent molecules. These interactions typically result in the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheet structures, depending on the specific substitution pattern and crystal packing environment. The formation of hydrogen-bonded dimers represents a particularly favorable arrangement, with association energies calculated to be approximately -42 kilojoules per mole.

Conformational flexibility analysis reveals that the primary source of conformational variability in this compound arises from rotation about the bond connecting the carbonyl group to the aromatic ring and rotation within the aliphatic side chain. The aromatic portion of the molecule maintains a relatively rigid planar structure due to the conjugated pi-electron system and stabilizing intramolecular hydrogen bonds. However, the 2-methylbutyryl group exhibits significant conformational freedom, allowing for multiple energetically accessible rotamers that differ in the spatial orientation of the branched aliphatic chain.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory methods provides detailed insight into the electronic structure and molecular properties of this compound. These theoretical calculations complement experimental observations and offer predictions of molecular behavior under various conditions. The electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that correlate with reactivity patterns and spectroscopic properties.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electron donor and acceptor capabilities. The electron-rich nature of the phloroglucinol core, resulting from the three hydroxyl substituents, creates regions of high electron density that can participate in nucleophilic reactions or serve as hydrogen bond donors. The carbonyl group of the 2-methylbutyryl substituent introduces an electrophilic center that can accept electron density or participate as a hydrogen bond acceptor.

Molecular orbital calculations demonstrate the extended conjugation between the aromatic ring and the carbonyl group, which influences both the electronic absorption spectrum and chemical reactivity. This conjugation results in a lowering of the carbonyl stretching frequency compared to aliphatic ketones, consistent with experimental infrared spectroscopic observations. The extended pi-system also contributes to the overall stability of the molecule and influences its photochemical properties.

Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the molecule. These calculations reveal the polarization of covalent bonds and the magnitude of partial charges on individual atoms. The hydroxyl groups exhibit significant partial negative charges on the oxygen atoms, consistent with their ability to act as hydrogen bond acceptors and their contribution to the overall dipole moment of the molecule. The carbonyl carbon bears a substantial partial positive charge, reflecting its electrophilic character and reactivity toward nucleophiles.

Thermodynamic property calculations predict the relative stability of different conformational isomers and tautomeric forms. These calculations confirm that the enol form of the phloroglucinol core is significantly more stable than potential keto tautomers under standard conditions, consistent with experimental observations. The calculations also provide activation energy barriers for conformational interconversion, indicating that rotation about the aromatic-carbonyl bond occurs readily at room temperature while maintaining preferred orientations that maximize intramolecular hydrogen bonding interactions.

Solvent effect modeling using polarizable continuum models demonstrates how the electronic structure and molecular properties change in different chemical environments. These calculations predict enhanced hydrogen bonding in polar protic solvents and changes in molecular geometry that optimize solvent-solute interactions. The modeling results support experimental observations of solvent-dependent spectroscopic properties and provide insight into the compound's behavior in biological systems where it may encounter various microenvironments with different polarities and hydrogen bonding capabilities.

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-6(2)11(15)10-9(14)5-8(13)7(3)12(10)16/h5-6,13-14,16H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJQNJPFHJCFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C(=C1O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

The acylation of phloroglucinol is performed under Friedel-Crafts conditions using anhydrous aluminum chloride (AlCl₃) as a catalyst in a dichloromethane (CH₂Cl₂) and nitromethane (CH₃NO₂) solvent system. The nitromethane acts as a co-catalyst, enhancing electrophilic substitution by stabilizing the acylium ion intermediate. Critical parameters include:

-

Molar Ratios :

-

Temperature Control :

-

Acid Chloride Selection :

-

2-Methylbutyryl chloride (1 equivalent) is added dropwise to ensure controlled acylation at the para position relative to hydroxyl groups.

-

Work-up and Intermediate Isolation

Post-reaction, the mixture is quenched with ice-cold hydrochloric acid (HCl), and the solvents (CH₂Cl₂, CH₃NO₂) are evaporated under reduced pressure. The crude product is extracted with diethyl ether and purified via chromatography on acetylated polyamide (MN-6-Ac) using a hexane/ethyl acetate gradient (1–10% v/v). This yields 4-(2-methylbutyryl)phloroglucinol as a pale-yellow solid (m.p. 120–122°C).

Stage B: Methylation of the Acylated Intermediate

Protective Group Strategy

To direct methylation to position 3, one hydroxyl group of 4-(2-methylbutyryl)phloroglucinol is protected as an acetate:

-

Acetylation :

-

Methylation :

-

The acetyl-protected compound is reacted with methyl iodide (1.5 equivalents) in the presence of zinc chloride (ZnCl₂, 2 equivalents) in dioxane at room temperature for 2 hours.

-

ZnCl₂ acts as a weak Lewis acid, facilitating electrophilic aromatic substitution at the ortho position relative to the acyl group.

-

Deprotection and Isolation

Post-methylation, the acetyl group is removed by stirring with aqueous sodium carbonate (Na₂CO₃, 10% w/v) for 1 hour. The product is extracted with hexane, yielding this compound as a crystalline solid (m.p. 73°C).

Critical Parameters and Yield Optimization

Solvent and Catalyst Selection

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Acylation | 78–82 | 90 |

| Methylation | 65–70 | 85 |

| Final | 60–65 | 98 |

Alternative Methodologies

化学反応の分析

Oxidative Dearomatization

The compound undergoes spontaneous oxidative dearomatization in oxygen-saturated methanol, forming hydroperoxide intermediates (e.g., 4b ) and dearomatized products (e.g., 4c ) via a free-radical chain mechanism . This reaction is initiated by hydrogen abstraction, generating resonance-stabilized radicals that react with triplet oxygen (³O₂).

Key Steps in the Mechanism

-

Hydrogen Abstraction :

-

Oxygen Trapping :

-

Homolysis and Product Formation :

| Intermediate | Role | Energy Barrier (kcal/mol) |

|---|---|---|

| a2 | Chain-propagating radical | 17.7 (TS-1) |

| a3 | Peroxy radical | 17.0 (TS-2) |

| a4 | Oxygen-centered radical | Barrierless |

Structural Influences on Reactivity

-

Hydrogen Bonding : The C-2 hydroxyl forms a strong intramolecular hydrogen bond with the carbonyl group, stabilizing the intermediate radicals .

-

Substituent Effects : Glycosylation or esterification at C-2 inhibits dearomatization by blocking radical formation .

Critical Substituent Requirements

Computational Validation

Density Functional Theory (DFT) studies confirm the reaction pathway:

科学的研究の応用

Research indicates that 2-Methyl-4-(2-methylbutyryl)phloroglucinol exhibits several biological activities, particularly in the context of neuroinflammation and potential therapeutic applications.

Neuroinflammatory Effects

A study highlighted that this compound shows moderate anti-neuroinflammatory effects, with an IC₅₀ value of 56.6 μM. It suppresses the production of pro-inflammatory mediators in activated microglial cells, indicating its potential as a therapeutic agent for neurodegenerative diseases . The compound was tested in lipopolysaccharide (LPS)-induced BV-2 microglial cells, where it demonstrated a dose-dependent reduction in nitric oxide production and downregulation of iNOS and COX-2 protein expression .

Anti-inflammatory Agents

The anti-inflammatory properties make this compound a candidate for developing new treatments for conditions characterized by inflammation, such as Alzheimer's disease and multiple sclerosis.

| Activity | IC₅₀ Value (μM) | Cell Type | Mechanism |

|---|---|---|---|

| Anti-neuroinflammatory | 56.6 | BV-2 microglial cells | Inhibition of nitric oxide production |

| Downregulation of iNOS/COX-2 | N/A | BV-2 microglial cells | Suppression of pro-inflammatory mediators |

Case Study 1: Neuroinflammation

A research team isolated this compound from Eucalyptus robusta and evaluated its anti-inflammatory effects. The study involved treating BV-2 microglial cells with varying concentrations of the compound to assess its impact on LPS-induced inflammation. Results indicated significant reductions in inflammatory markers, supporting its potential use in therapeutic strategies against neuroinflammatory diseases .

Case Study 2: Antioxidant Potential

While direct studies on the antioxidant effects of this specific compound are scarce, related phloroglucinol derivatives have been documented to possess strong antioxidant capabilities. Future research could focus on evaluating the antioxidant properties of this compound through established assays like DPPH and ABTS radical scavenging tests.

作用機序

The mechanism of action of 2-Methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting microbial growth.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Acyl Substituent Variations

2-Methyl-4-isobutyrylphloroglucinol (CAS: 69480-03-1; C₁₁H₁₄O₄)

- Structural Difference: The acyl group at position 4 is isobutyryl (2-methylpropanoyl) instead of 2-methylbutyryl.

- Biological Activity: Cytotoxicity: In assays against KB, Caco-2, and Jurkat T cells, compounds with 2-methylbutyryl (e.g., 2-Methyl-4-(2-methylbutyryl)phloroglucinol) and 2-methylpropionyl (e.g., 2-Methyl-4-isobutyrylphloroglucinol) showed comparable IC₅₀ values (~6.2–8.5 µg/mL), indicating minimal impact of acyl chain length on cytotoxicity . Antibacterial Activity: The 2-methylpropionyl analogs (e.g., 2-Methyl-4-isobutyrylphloroglucinol) exhibited stronger antibacterial effects against Staphylococcus aureus and Bacillus cereus (MIC: 4–8 µg/mL) compared to 2-methylbutyryl derivatives (MIC: 16–32 µg/mL). This suggests shorter acyl chains enhance membrane permeability in Gram-positive bacteria .

3-Geranyl-1-(2'-methylbutanoyl)phloroglucinol

- Structural Difference : Incorporates a geranyl group (hydrophobic) at position 3 and a 2-methylbutyryl group at position 1.

- Biological Activity :

Side Chain Modifications

Kosins (e.g., Tricyclic Phloroglucinols from Hagenia abyssinica)

- Structural Features : Include isobutyryl, isovaleryl, and 2-methylbutyryl sidechains in multi-cyclic frameworks.

- Biological Activity: Kosins with 2-methylbutyryl groups exhibit antiparasitic activity, comparable to filix acid from Dryopteris ferns. Their tricyclic core enhances stability but reduces solubility compared to simpler analogs like this compound .

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol (CAS: 97761-91-6; C₁₄H₂₀O₄)

- Structural Difference : Additional methyl and methoxy groups at positions 2, 6, and 3.

Data Tables

Table 1: Structural Comparison of Phloroglucinol Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 124598-11-4 | C₁₂H₁₆O₄ | 2-methyl, 4-(2-methylbutyryl) | 224.26 |

| 2-Methyl-4-isobutyrylphloroglucinol | 69480-03-1 | C₁₁H₁₄O₄ | 2-methyl, 4-isobutyryl | 210.23 |

| 3-Geranyl-1-(2'-methylbutanoyl)phloroglucinol | - | C₂₁H₂₈O₄ | 3-geranyl, 1-(2-methylbutyryl) | 344.45 |

| 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol | 97761-91-6 | C₁₄H₂₀O₄ | 2,6-dimethyl, 3-O-methyl, 4-(2-methylbutyryl) | 294.36 |

Key Research Findings

Acyl Chain Length vs. Activity : Longer acyl chains (e.g., 2-methylbutyryl) enhance lipophilicity, critical for LOX inhibition, but reduce antibacterial potency compared to shorter chains (e.g., isobutyryl) .

Hydrophobic Modifications : Geranyl or methyl groups improve target binding (e.g., LOX, cancer cell membranes) but may compromise solubility .

Structural Complexity : Multi-cyclic derivatives (e.g., kosins) offer stability but face bioavailability challenges compared to simpler analogs .

生物活性

2-Methyl-4-(2-methylbutyryl)phloroglucinol (commonly referred to as 2M4MBP) is a phloroglucinol derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its potential therapeutic applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to the biological activity of 2M4MBP.

2M4MBP has the chemical formula and is characterized by its solubility in organic solvents such as chloroform and ethyl acetate. Its structural features contribute to its reactivity and interaction with biological systems.

The precise mechanism of action of 2M4MBP remains largely unexplored; however, existing studies suggest several pathways through which it exerts its biological effects:

- Inhibition of Signaling Pathways : This compound has been shown to modulate critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is essential for cell growth and survival.

- Interaction with Enzymes : 2M4MBP interacts with various enzymes and proteins, potentially leading to alterations in cellular metabolism and gene expression.

- Antioxidant Activity : Preliminary studies indicate that 2M4MBP may possess antioxidant properties, which could mitigate oxidative stress in cells .

Biological Activities

The biological activities of 2M4MBP can be categorized into several key areas:

Antioxidant Activity

Research has indicated that 2M4MBP exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cell types. For instance, studies have demonstrated that at concentrations ranging from 25 to 100 μg/mL, 2M4MBP enhances cellular antioxidant defense mechanisms by increasing glutathione (GSH) levels and reducing malondialdehyde (MDA) levels .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of 2M4MBP. It has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells without exhibiting cytotoxicity. The compound significantly downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory responses .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 2M4MBP vary depending on dosage. At lower concentrations, it demonstrates protective effects on normal cells, while higher doses can induce toxicity in cancer cell lines. For example, studies have reported that at concentrations above 100 μg/mL, significant cytotoxicity is observed in certain cancer cell lines .

Case Studies

- Cell Line Studies : In a study involving BV-2 microglial cells, treatment with 100 μM of 2M4MBP resulted in a significant reduction in NO production, indicating its potential as an anti-neuroinflammatory agent .

- Animal Models : In vivo experiments have shown that administration of varying doses of 2M4MBP can lead to differential effects on metabolic pathways in animal models. Lower doses exhibited beneficial effects such as reduced inflammation markers, whereas higher doses caused adverse effects including liver toxicity.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Concentration Range |

|---|---|---|

| Antioxidant | Increased GSH levels; decreased MDA levels | 25 - 100 μg/mL |

| Anti-inflammatory | Reduced NO production; downregulation of iNOS | 20 - 100 μM |

| Cytotoxicity | Variable effects based on concentration | >100 μg/mL |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of 2-Methyl-4-(2-methylbutyryl)phloroglucinol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign substituent positions and confirm acyl groups. For example, in structurally similar phloroglucinol glycosides, coupling constants (J values) and optical rotation data were critical for determining sugar configurations . Gas chromatography-mass spectrometry (GC-MS) can validate purity and identify degradation products, as demonstrated in studies on related phloroglucinol derivatives .

Q. How can researchers isolate this compound from natural sources?

- Methodological Answer : Column chromatography with silica gel or Sephadex LH-20 is effective for separating phloroglucinol derivatives from plant extracts. Acid hydrolysis (e.g., 2 M HCl/CH3OH) may be required to cleave glycosidic bonds, as seen in the isolation of 4,6-dimethylmultifidol glucoside from Jatropha multifida . Monitor fractions using thin-layer chromatography (TLC) with UV detection at 254 nm.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin and eye protection: wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin with soap/water for ≥15 minutes and flush eyes with saline solution . Store in airtight containers at 4°C to prevent oxidation, as phloroglucinol derivatives are prone to degradation under light or humidity .

Advanced Research Questions

Q. How can in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against targets like HIV reverse transcriptase (HIV-RTase) using molecular docking (AutoDock Vina) and validate with fluorescence-based enzymatic assays. Phloroglucinol derivatives showed binding to Lys101, Val106, and Tyr318 residues in HIV-RTase .

- Cellular Models : Test cytoprotective effects via Hsp70 induction in invertebrate larvae (e.g., Macrobrachium), measuring survival rates and protein levels via Western blot .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Perform high-throughput virtual screening (HTVS) with ADMET filters to prioritize low-toxicity candidates. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability, while density functional theory (DFT) calculates electronic properties influencing reactivity .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm antiviral activity in both enzymatic (HIV-RTase inhibition) and cell-based (T-cell viability) systems to rule out false positives .

- Purity Validation : Use HPLC-MS to verify compound integrity, as impurities from synthesis (e.g., residual solvents) may skew results .

- Dose-Response Curves : Identify non-monotonic effects, such as reduced Hsp70 induction at high concentrations (>5 µM) due to cytotoxicity .

Q. How to design stability studies for this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks (ICH Q1A guidelines). Monitor degradation via LC-MS and compare with control samples stored at -20°C. For in vivo studies, encapsulate the compound in β-cyclodextrin to enhance stability, as done with chloroform in rumen fluid experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。